INSCoV-614(1B) -

INSCoV-614(1B)

Catalog Number: EVT-12538169
CAS Number:
Molecular Formula: C23H21ClF3N5O3
Molecular Weight: 507.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The INSCoV-614(1B) strain was developed in laboratory settings, particularly utilizing Vero E6 cell lines that express human angiotensin-converting enzyme 2 (ACE2), which serves as the entry receptor for SARS-CoV-2. The strain was generated through serial passaging of the original viral isolate, which led to the emergence of variants with increased infectivity and altered plaque morphology .

Classification

INSCoV-614(1B) is classified under the Coronaviridae family, specifically within the Betacoronavirus genus. It is characterized as a positive-sense single-stranded RNA virus that primarily targets respiratory epithelial cells in humans, leading to COVID-19.

Synthesis Analysis

Methods

The synthesis of INSCoV-614(1B) involves several key methodologies:

  1. Cell Culture: Vero E6 cells expressing human ACE2 were utilized to propagate the virus. These cells were selected for their susceptibility to SARS-CoV-2, allowing for efficient viral replication.
  2. Passaging: The original viral isolate underwent multiple passages (up to passage nine), which facilitated the selection of variants with enhanced growth characteristics and infectivity. Each passage involved harvesting the supernatant containing viral particles and infecting fresh cell cultures .
  3. Molecular Cloning: Genetic modifications were introduced through molecular cloning techniques, including ligation and transformation processes that allowed for the incorporation of specific mutations into the viral genome .

Technical Details

The technical aspects of synthesizing INSCoV-614(1B) include:

  • RNA Extraction: Viral RNA was extracted using specialized kits, followed by reverse transcription to synthesize complementary DNA (cDNA).
  • Polymerase Chain Reaction (PCR): Amplification of specific viral genes was performed using PCR techniques, ensuring that the desired mutations were present in the final product.
  • Sequencing: Next-generation sequencing was employed to confirm the genetic integrity and identify any additional mutations that may have arisen during passaging .
Molecular Structure Analysis

Structure

The molecular structure of INSCoV-614(1B) is characterized by its spike protein, which plays a crucial role in receptor binding and membrane fusion during viral entry into host cells. The spike protein consists of two subunits: S1, responsible for receptor recognition, and S2, facilitating membrane fusion.

Data

Chemical Reactions Analysis

Reactions

INSCoV-614(1B) participates in various biochemical reactions during its life cycle:

  1. Entry Mechanism: The interaction between the spike protein and ACE2 initiates a series of conformational changes that lead to viral entry via endocytosis or direct membrane fusion.
  2. Replication Cycle: Once inside the host cell, the viral RNA is released into the cytoplasm, where it serves as a template for replication and translation into viral proteins.
  3. Assembly and Release: Newly synthesized viral components are assembled into progeny virions, which are then released from the host cell through exocytosis or cell lysis .

Technical Details

The kinetics of these reactions can be influenced by various factors, including host cell factors, environmental conditions, and specific inhibitors targeting viral proteins such as the main protease or RNA-dependent RNA polymerase.

Mechanism of Action

Process

The mechanism of action for INSCoV-614(1B) involves several stages:

  1. Attachment: The spike protein binds to ACE2 on host cells.
  2. Fusion: Following attachment, conformational changes in the spike protein facilitate fusion between the viral envelope and host cell membrane.
  3. Replication: The viral RNA genome is translated into proteins necessary for replication, while also replicating its RNA genome using host cellular machinery.
  4. Egress: Newly formed virions are transported to the cell surface and released into the extracellular space to infect neighboring cells .

Data

Studies have shown that specific mutations within INSCoV-614(1B) enhance its binding affinity to ACE2, potentially increasing transmissibility compared to earlier strains.

Physical and Chemical Properties Analysis

Physical Properties

INSCoV-614(1B), like other coronaviruses, exhibits certain physical properties:

  • Size: The virion has a diameter ranging from 60 to 140 nanometers.
  • Shape: It typically appears spherical or pleomorphic under electron microscopy.

Chemical Properties

The chemical properties include:

  • Stability: The virus is sensitive to heat and UV radiation but can remain stable on surfaces for extended periods under specific conditions.
  • Solubility: SARS-CoV-2 is enveloped in a lipid bilayer, making it susceptible to detergents that disrupt lipid membranes .
Applications

Scientific Uses

INSCoV-614(1B) serves several scientific purposes:

  1. Research Tool: It is used in virology research to study viral pathogenesis, host interactions, and immune responses.
  2. Vaccine Development: Understanding this strain aids in designing effective vaccines by identifying key antigens involved in immune recognition.
  3. Therapeutic Targeting: Insights gained from studying this strain contribute to developing antiviral drugs targeting specific viral proteins or processes critical for infection .

Properties

Product Name

INSCoV-614(1B)

IUPAC Name

(2S)-2-[N-[(2S)-2-chloro-2-fluoroacetyl]-4-(1,2-oxazol-5-yl)anilino]-N-(4,4-difluorocyclohexyl)-2-pyrimidin-5-ylacetamide

Molecular Formula

C23H21ClF3N5O3

Molecular Weight

507.9 g/mol

InChI

InChI=1S/C23H21ClF3N5O3/c24-20(25)22(34)32(17-3-1-14(2-4-17)18-7-10-30-35-18)19(15-11-28-13-29-12-15)21(33)31-16-5-8-23(26,27)9-6-16/h1-4,7,10-13,16,19-20H,5-6,8-9H2,(H,31,33)/t19-,20+/m0/s1

InChI Key

AXOSYDUPSLYKSA-VQTJNVASSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C(C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CC=NO4)C(=O)C(F)Cl)(F)F

Isomeric SMILES

C1CC(CCC1NC(=O)[C@H](C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CC=NO4)C(=O)[C@@H](F)Cl)(F)F

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